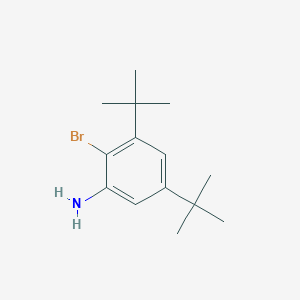
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H22BrN It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two tert-butyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- typically involves the bromination of 3,5-bis(1,1-dimethylethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenamines.
Oxidation Reactions: Products include nitrobenzenes or nitrosobenzenes.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through pathways involving electrophilic aromatic substitution or nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2-(1,1-dimethylethyl)-
- Benzenamine, 3,5-bis(1,1-dimethylethyl)-
- Benzenamine, 2-bromo-
Uniqueness
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63316-20-1 |
|---|---|
Molecular Formula |
C14H22BrN |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-bromo-3,5-ditert-butylaniline |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,16H2,1-6H3 |
InChI Key |
JIWDYSKDSLBUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















